molecular formula C11H13NO2 B2655153 4-Hydroxy-2-(2-methylpropoxy)benzonitrile CAS No. 1881328-97-7

4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Cat. No.: B2655153
CAS No.: 1881328-97-7
M. Wt: 191.23
InChI Key: XJCLJFCBXTZUCM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methylpropoxy)benzonitrile is a chemical compound with the CAS Number: 1881328-97-7 . Its molecular formula is C11H13NO2 and it has a molecular weight of 191.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c1-8(2)7-14-11-5-10(13)4-3-9(11)6-12/h3-5,8,13H,7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

  • Chemical Defense in Agriculture :

    • Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, which are structurally related to 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, have been extensively studied for their role in defending cereal crops against pests, diseases, and in herbicide detoxification. They also exhibit allelopathic effects in crop defense (Niemeyer, 1988).
  • Photocatalytic Degradation :

    • Derivatives of phthalonitrile, such as 2-hydroxymethyl-1,4-benzodioxane substituted phthalonitrile, have been synthesized and shown to significantly catalyze the photocatalytic degradation of methylene blue, a common organic pollutant, under visible light. This has implications for environmental remediation (Gorduk, Avcıata, & Avcıata, 2018).
  • Androgen Receptor Antagonism :

    • Compounds structurally similar to this compound, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, have been developed as nonsteroidal androgen receptor antagonists. These compounds are useful in dermatological applications like sebum control and treatment of androgenetic alopecia (Li et al., 2008).
  • Electrolyte Additives in Batteries :

    • 4-(Trifluoromethyl)-benzonitrile, sharing a similar benzonitrile base, has been used as an electrolyte additive in high voltage lithium-ion batteries, showing significant improvement in cyclic stability (Huang et al., 2014).
  • Probe for Ionic Liquids :

    • Benzonitrile has been used as an infrared probe to monitor the local environment in ionic liquids. This application is particularly useful in understanding the hydrogen bonding and intrinsic electric field in ionic liquids, which has implications in various chemical processes (Zhang et al., 2013).
  • Cancer Therapy :

    • Certain derivatives of benzonitrile have been studied for their potential in photodynamic therapy (PDT) of cancer. Hydroxyphthalocyanines derived from benzyl-substituted phthalonitriles have shown efficacy as sensitizers in PDT, especially in inducing tumor necrosis (Hu et al., 1998).

Properties

IUPAC Name

4-hydroxy-2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)7-14-11-5-10(13)4-3-9(11)6-12/h3-5,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLJFCBXTZUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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